6-Methoxy-2-(4-pentoxybenzoyl)pyridine
Overview
Description
6-Methoxy-2-(4-pentoxybenzoyl)pyridine is a chemical compound with the molecular formula C18H21NO3 . It has a molecular weight of 299.37 . The IUPAC name for this compound is (6-methoxy-2-pyridinyl)[4-(pentyloxy)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21NO3/c1-3-4-5-13-22-15-11-9-14(10-12-15)18(20)16-7-6-8-17(19-16)21-2/h6-12H,3-5,13H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (299.37) and its molecular formula (C18H21NO3) . Additional properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Crystal and Molecular Structure Analysis
The study of the crystal and molecular structure of a compound related to 6-Methoxy-2-(4-pentoxybenzoyl)pyridine, Bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3-carboxylate), reveals the crystalization in a triclinic space group with detailed dimensions and angles at ambient temperature. This compound was synthesized with a targeted compound that underwent rearrangement during synthesis, highlighting the importance of structural analysis in understanding compound behaviors and interactions (Zugenmaier, 2013).
Antibacterial and Antifungal Activity
The synthesis of pyridine nucleus-based compounds, including those related to this compound, has been explored for their potential antibacterial and antifungal activities. These compounds have shown moderate activity against both Gram-positive and Gram-negative bacteria and fungi, underscoring the potential of pyridine derivatives in the development of new antimicrobial agents (Bhuva et al., 2015).
Hydrogen Bonding in Liquid Crystals
Research into the phase properties of mixtures involving hydrogen bond donors and acceptors, including molecules related to this compound, has provided insights into the design of twist-bend nematogens. The studies focused on the interaction between hydrogen bond donors and various stilbazole-based hydrogen bond acceptors, contributing to our understanding of liquid crystal behavior and the potential for novel liquid crystal materials (Walker et al., 2020).
Corrosion Inhibition
The application of pyridine derivatives as corrosion inhibitors for metals in acidic environments has been explored, with studies showing the effectiveness of these compounds in protecting metal surfaces. The research demonstrates the mixed-type inhibition mechanism and suggests the potential for these derivatives in industrial corrosion protection applications (Ansari et al., 2015).
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-pentoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-4-5-13-22-15-11-9-14(10-12-15)18(20)16-7-6-8-17(19-16)21-2/h6-12H,3-5,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJSMOROTKUIHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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